molecular formula C7H11ClN4 B1383682 N-[(pyridin-4-yl)methyl]guanidine hydrochloride CAS No. 2060008-97-9

N-[(pyridin-4-yl)methyl]guanidine hydrochloride

Cat. No. B1383682
M. Wt: 186.64 g/mol
InChI Key: IAVOGEKLWLJJGX-UHFFFAOYSA-N
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Description

N-[(pyridin-4-yl)methyl]guanidine hydrochloride (NPMG-HCl) is a guanidine derivative that has been studied for its potential applications in a variety of scientific fields. NPMG-HCl is a white crystalline powder that is soluble in water and other polar solvents. NPMG-HCl has been studied for its potential therapeutic effects, including its potential to treat certain types of cancer, its role in improving cognitive function, and its potential to reduce inflammation.

Scientific Research Applications

Conformational Control in Guanidine Derivatives

  • Conformational Analysis: The synthesis and conformational analysis of pyridin-2-yl guanidine derivatives have been explored, highlighting significant differences in the dihedral angle between the guanidine/ium moiety and the pyridine ring in salts compared to protected derivatives. These studies are crucial for understanding the molecular dynamics and potential applications of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in various fields (Kelly et al., 2011).

Catalytic Applications

  • Catalyst for Heck-Mizoroki Coupling Reactions: N-Aryl-N′,N″-di(pyridin-2-yl)- and N-aryl-N′,N″-bis(6-methylpyridin-2-yl)guanidines have been synthesized and used as catalysts in Heck-Mizoroki coupling reactions. This demonstrates the potential use of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in facilitating important chemical reactions (Mishra et al., 2019).

Synthesis of Complexes and Ligands

  • Synthesis of Cobalt Complexes: The synthesis of guanidine-pyridine hybrid ligands and their application in forming cobalt complexes has been studied. These complexes exhibit unique structural characteristics and potential for various applications in coordination chemistry (Hoffmann et al., 2009).
  • Synthesis of Pyrimidine Derivatives: N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine, a pyrimidine derivative, has been synthesized, showcasing the utility of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in the creation of new chemical entities (He et al., 2006).

Oxidative Cyclization

  • Oxidative Cyclization Processes: Studies on the oxidative cyclization of pyridinyl guanidine derivatives provide insights into novel synthetic pathways, relevant for developing new compounds and materials (Ishimoto et al., 2015).

Biomedical Applications

  • Insulinotropic Activity in Antidiabetic Agents: Substituted N-(thieno[2,3-b]pyridin-3-yl)-guanidine and related compounds have been developed as a new class of antidiabetic agents, showing in vitro insulinotropic activity. This highlights the biomedical potential of N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Bahekar et al., 2007).

Analysis of Superbases

  • Study of Bicyclic Guanidine Superbases: Pyridine substituted with bicyclic guanidine groups has been analyzed as potential superbases, combining spectroscopic, diffraction, and computational techniques. This provides a foundation for the development of new superbases using N-[(pyridin-4-yl)methyl]guanidine hydrochloride (Schwamm et al., 2016).

Drug Design and Therapeutics

  • Template for Drug Design Against Leukemia: Synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia, exemplify the role of N-[(pyridin-4-yl)methyl]guanidine hydrochloride in therapeutic applications (Moreno-Fuquen et al., 2021).

properties

IUPAC Name

2-(pyridin-4-ylmethyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.ClH/c8-7(9)11-5-6-1-3-10-4-2-6;/h1-4H,5H2,(H4,8,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVOGEKLWLJJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(pyridin-4-yl)methyl]guanidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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